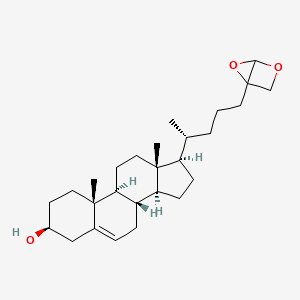

![molecular formula C20H17Br2N3O5 B10763725 3,5-Dibromo-3'[(6-oxo-1,6-dihydropyridazin-3-yl)methyl]-DL-thyronine](/img/structure/B10763725.png)

3,5-Dibromo-3'[(6-oxo-1,6-dihydropyridazin-3-yl)methyl]-DL-thyronine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

SKF-L 94901 is a brominated thyroid hormone analogue. It has been studied for its potential to lower serum cholesterol without adverse cardiovascular effects. This compound is about 50% as active as tri-iodothyronine in liver nuclear receptor binding in vivo but only 1% as active in vitro. It has nearly 200 times more enzyme-inducing activity in the liver than in the heart .

Preparation Methods

The synthesis of SKF-L 94901 involves the formation of the hindered diaryl ether moiety. The key step in the synthesis is the formation of the diaryl ether by copper-catalyzed Ullmann coupling . The compound is initially dissolved in a small volume of alkaline water before dilution to the appropriate concentration with sterile sodium chloride solution for intraperitoneal administration .

Chemical Reactions Analysis

SKF-L 94901 undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions, although detailed reaction conditions are not extensively documented.

Substitution: SKF-L 94901 can undergo substitution reactions, particularly in the presence of halogens.

Common reagents used in these reactions include iodine and bromine compounds. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

SKF-L 94901 has several scientific research applications:

Chemistry: It is used to study the interaction of thyroid hormone analogues with nuclear receptors and serum binding proteins.

Biology: The compound is used to investigate the binding of thyroid hormone analogues to human serum and their effects on different tissues.

Medicine: SKF-L 94901 has potential therapeutic applications in lowering serum cholesterol without adverse cardiovascular effects.

Industry: The compound’s enzyme-inducing activity in the liver makes it a valuable tool for studying liver function and metabolism

Mechanism of Action

SKF-L 94901 exerts its effects by binding to thyroid hormone receptors in the liver. It has a higher affinity for liver nuclear receptors compared to heart receptors. The compound’s low affinity for serum proteins results in a relatively high circulating free fraction, which may explain its higher potency in vivo compared to in vitro. The mechanism involves the interaction with nuclear receptors and the induction of specific enzymes in the liver .

Comparison with Similar Compounds

SKF-L 94901 is compared with other thyroid hormone analogues such as tri-iodothyronine, thyroxine, and reverse tri-iodothyronine. It is unique due to its selective activity in the liver and its ability to lower serum cholesterol without significant cardiovascular effects. Similar compounds include:

- Tri-iodothyronine (T3)

- Thyroxine (T4)

- Reverse tri-iodothyronine (rT3)

- Triac (4-(4-hydroxy-3-iodophenoxy)-3,5-di-iodophenyl acetic acid) .

SKF-L 94901 stands out due to its selective tissue activity and reduced influence on cardiac tissue .

Properties

Molecular Formula |

C20H17Br2N3O5 |

|---|---|

Molecular Weight |

539.2 g/mol |

IUPAC Name |

2-amino-3-[3,5-dibromo-4-[4-hydroxy-3-[(6-oxo-1H-pyridazin-3-yl)methyl]phenoxy]phenyl]propanoic acid |

InChI |

InChI=1S/C20H17Br2N3O5/c21-14-5-10(7-16(23)20(28)29)6-15(22)19(14)30-13-2-3-17(26)11(9-13)8-12-1-4-18(27)25-24-12/h1-6,9,16,26H,7-8,23H2,(H,25,27)(H,28,29) |

InChI Key |

BPCRJQJRJFLQHV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2Br)CC(C(=O)O)N)Br)CC3=NNC(=O)C=C3)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![17-Acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10763645.png)

![tetrasodium;[[[(2R,3R,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B10763650.png)

![(3R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B10763651.png)

![3-(9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-3-oxopropanenitrile](/img/structure/B10763658.png)

![5-{2-[1-(5-Hydroxy-1,5-dimethyl-hexyl)-7A-methyl-octahydro-inden-4-ylidene]-ethylidene}-4-methylene-cyclohexane-1,3-diol](/img/structure/B10763666.png)

![5-[2-[1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-3a,5,6,7-tetrahydro-3H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B10763672.png)

![(1R)-1-methyl-9-[(3-methylazetidin-3-yl)amino]-8-(trifluoromethyl)-3,5-dihydro-1H-[1,2,4]triazino[3,4-c][1,4]benzoxazin-2-one](/img/structure/B10763687.png)

![[[[(2R,3R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B10763696.png)

![1-nitro-2-[(Z)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]guanidine](/img/structure/B10763705.png)

![11-(Chloromethyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B10763717.png)

![tetrasodium;[[[(2R,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B10763739.png)

![(9R,10S,11S,13S,16R,17S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B10763755.png)